molecular formula C15H8N2O2 B1681603 Tryptanthrin CAS No. 13220-57-0

Tryptanthrin

Cat. No. B1681603
CAS RN: 13220-57-0
M. Wt: 248.24 g/mol
InChI Key: VQQVWGVXDIPORV-UHFFFAOYSA-N
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Patent
US05817810

Procedure details

11 g (0.068 mol) of the isato acid anhydride of the aforesaid formula (1a-1), and 10 g (0.068 mol) of isatine represented by the following formula: ##STR75## and 20 ml of pyridine were heated under reflux for 6 hours in a 200 ml eggplant type flask to be reacted. After the reaction solution was cooled, a crystal precipitated in the reaction solution was filtered off to give 6.46 g (yield: 38%) of tryptanthrine represented by the following formula. ##STR76##
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
38%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([O:9][C:10]([NH:12][C:4]2=[CH:3][CH:2]=1)=[O:11])=O.[NH:13]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)C(=O)[C:14]1=O>N1C=CC=CC=1>[CH:20]1[CH:21]=[CH:22][C:23]2[N:13]=[C:14]3[N:12]([C:4]4[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=4[C:7]3=[O:9])[C:10](=[O:11])[C:18]=2[CH:19]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)OC(=O)N2
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours in a 200 ml eggplant type flask
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to be reacted
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution was cooled
CUSTOM
Type
CUSTOM
Details
a crystal precipitated in the reaction solution
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC2=C(C1)C(=O)N3C=4C=CC=CC4C(=O)C3=N2
Measurements
Type Value Analysis
AMOUNT: MASS 6.46 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.